5-Nitro-3-phenyl-1H-indazole
Overview
Description
5-Nitro-3-phenyl-1H-indazole is a chemical compound with the molecular formula C13H9N3O2 . It is a derivative of indazole, a heterocyclic aromatic organic compound . This compound is used in various fields due to its wide range of biological activities .
Synthesis Analysis
The synthesis of 1H-indazole, the core structure of this compound, has been explored through various methods. One practical synthesis involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another approach involves the use of transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group attached to the 3rd position of the indazole ring. The indazole ring itself is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 239.230 Da . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved sources.
Scientific Research Applications
Crystallographic Analysis
5-Nitro-3-phenyl-1H-indazole and its derivatives have been extensively studied for their crystal structures. For instance, a study on a related compound, 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole, revealed insights into its crystal structure through Hirshfeld surface analysis. This analysis showed π–π-stacking interactions and hydrogen bonds forming distinct crystal lattice structures (Boulhaoua et al., 2019).
Another study on 1-Methyl-5-nitro-3-phenyl-1H-indazole highlighted how the nitro group and the indazole ring system are nearly coplanar, contributing to the formation of linear zigzag tapes in the crystal through hydrogen bonding (Naas et al., 2016).
Chemical Reactivity and Synthesis
The chemical reactivity of this compound derivatives has been a subject of interest. For example, studies have explored the regiospecificity of nucleophilic substitution in compounds like 4,6-dinitro-1-phenyl-1H-indazole, which is closely related to this compound. Such studies have led to the development of procedures for preparing novel indazole derivatives (Starosotnikov et al., 2004).
Potential in Corrosion Inhibition
Research has also been conducted on the potential of indazole derivatives in corrosion inhibition. A study exploring the corrosion inhibition of carbon steel by two indazole derivatives, including 5-nitroindazole, found that these compounds could effectively inhibit corrosion, providing insights into their application in material science (Xu et al., 2019).
Inhibitory Effects on Enzymes
This compound derivatives have been studied for their inhibitory effects on enzymes like nitric oxide synthase. For example, 7-Nitro-1H-indazole, a compound closely related to this compound, has been identified as an inhibitor of nitric oxide synthase, indicating its potential application in pharmacology and biochemistry (Sopková-de Oliveira Santos et al., 2000).
Mechanism of Action
Target of Action
Indazole derivatives have been known to interact with a variety of targets, including chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk .
Mode of Action
Indazole derivatives have been shown to inhibit, regulate, and/or modulate their targets, leading to changes in cellular processes .
Biochemical Pathways
The inhibition, regulation, and/or modulation of chk1, chk2, and sgk kinases by indazole derivatives play a role in the treatment of diseases such as cancer .
Result of Action
Indazole derivatives have been associated with a wide variety of biological properties, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Properties
IUPAC Name |
5-nitro-3-phenyl-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-16(18)10-6-7-12-11(8-10)13(15-14-12)9-4-2-1-3-5-9/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLYDYMVKAGVIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347042 | |
Record name | 5-Nitro-3-phenyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
293758-67-5 | |
Record name | 5-Nitro-3-phenyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 1-Methyl-5-nitro-3-phenyl-1H-indazole and how does it arrange itself in solid state?
A1: The crystal structure of 1-Methyl-5-nitro-3-phenyl-1H-indazole, a derivative of 5-Nitro-3-phenyl-1H-indazole, reveals key structural insights. [] The asymmetric unit comprises two independent molecules. Notably, the indazole ring system and the nitro group exhibit near coplanarity within each molecule. [] The crystal packing is stabilized by C—H⋯O hydrogen bonds, forming linear zigzag tapes along the c-axis. Additionally, π–π stacking interactions between molecules contribute to the overall three-dimensional framework along the b-axis. []
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